molecular formula C11H22 B8386496 5-Undecene CAS No. 4941-53-1

5-Undecene

Cat. No. B8386496
CAS RN: 4941-53-1
M. Wt: 154.29 g/mol
InChI Key: NGCRXXLKJAAUQQ-UHFFFAOYSA-N
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Description

5-Undecene is a chemical compound with the molecular formula C11H22 . It has a molecular weight of 154.2924 . The IUPAC Standard InChI is InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9+ .


Molecular Structure Analysis

The structure of 5-Undecene is linear with a double bond between the 5th and 6th carbon atoms . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

5-Undecene has a molecular weight of 154.2924 . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.

properties

CAS RN

4941-53-1

Product Name

5-Undecene

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

undec-5-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3

InChI Key

NGCRXXLKJAAUQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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